A Comprehensive Technical Guide to 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone: A Key Intermediate in Antiviral Drug Synthesis
A Comprehensive Technical Guide to 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone: A Key Intermediate in Antiviral Drug Synthesis
CAS Number: 55094-52-5
This technical guide provides an in-depth overview of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, a crucial synthetic building block in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the synthesis of the antiviral drug Remdesivir.
Physicochemical Properties
2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is a white to off-white or light yellow crystalline powder.[1][2][3] Its key properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties
| Property | Value |
| Molecular Formula | C₂₆H₂₆O₅[3][4][5][6] |
| Molecular Weight | 418.48 g/mol [3][4][5][6] |
| Appearance | White to light yellow powder/crystal[1][2][3] |
| Melting Point | 51.0 to 55.0 °C[2][4] |
| Boiling Point | 576.8 ± 50.0 °C at 760 mmHg[4] |
| Solubility | Insoluble in water; soluble in CH₂Cl₂ and N,N-Dimethylformamide.[1][7] |
| Storage Temperature | 2°C - 8°C[5] |
Table 2: Spectroscopic and Analytical Data
| Data Type | Description |
| Optical Rotation | +74.0 to +78.0 deg (c=1, CHCl₃)[2][8] |
| HPLC Purity | ≥ 97.5% to >98.0%[1][3] |
| Infrared (IR) Spectrum | Conforms to structure |
| ¹H-NMR and Mass Spec | Should comply with the structure[1] |
Synthesis of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone
The synthesis of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone typically starts from D-ribose, which is first converted to D-ribono-1,4-lactone. The hydroxyl groups of the lactone are then protected using benzyl (B1604629) groups.
Experimental Protocol: Benzylation of D-ribono-1,4-lactone
This protocol is a general representation based on common benzylation methods for carbohydrates.
Materials:
-
D-ribono-1,4-lactone
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Tetrabutylammonium iodide (TBAI) (optional, as a catalyst)[6]
-
Methanol (for quenching)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve D-ribono-1,4-lactone in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
(Optional) Add a catalytic amount of TBAI.
-
Slowly add benzyl bromide to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaH by the slow addition of methanol.
-
Dilute the mixture with water and extract with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone.
Application in the Synthesis of Remdesivir
2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is a pivotal intermediate in the synthesis of Remdesivir, a broad-spectrum antiviral medication.[9] It serves as the ribose backbone onto which the nucleobase is attached.
Experimental Workflow: Synthesis of Remdesivir from 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone
The following diagram illustrates the synthetic pathway from the lactone to Remdesivir.
Caption: Synthetic pathway of Remdesivir from 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone.
Detailed Experimental Protocol: Key Steps in Remdesivir Synthesis
-
C-Glycosylation: The synthesis begins with the C-glycosylation of 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone with a protected pyrrolotriazine nucleobase (e.g., 4-amino-7-iodopyrrolo[2,1-f][1][4][10]triazine).[10][11] This reaction is typically mediated by a strong base like n-butyllithium (n-BuLi) at low temperatures to form the carbon-carbon bond between the ribose sugar and the nucleobase.[10]
-
Cyanation: The resulting C-glycosylated product is then subjected to cyanation at the 1'-position. This is often achieved using trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid.[12]
-
Deprotection: The three benzyl protecting groups on the ribose moiety are subsequently removed. A common reagent for this debenzylation step is boron trichloride (B1173362) (BCl₃).[10][11]
-
Protection and Phosphorylation: The resulting triol intermediate is selectively protected, often as an isopropylidene ketal, at the 2' and 3' hydroxyl groups.[10][11] The final step involves the phosphorylation of the 5'-hydroxyl group to introduce the phosphoramidate (B1195095) moiety, yielding Remdesivir.[10]
Biological Relevance and Applications
While 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is primarily recognized as a synthetic intermediate, its core structure, the ribonolactone, is a versatile building block for various biologically active molecules. The appropriate protection and deprotection of the hydroxyl groups of D-(+)-ribono-1,4-lactone is a critical aspect in the synthesis of nucleoside derivatives.[13] As a precursor to C-nucleosides like Remdesivir, it plays an indirect but vital role in the development of antiviral therapies.
Safety Information
2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone should be handled with care in a laboratory setting. It may be harmful if swallowed, in contact with skin, or if inhaled.[8] Standard personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. CN111233869B - New compounds for preparing key intermediates of Remdesivir and preparation method thereof - Google Patents [patents.google.com]
- 2. 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone - [sht-medino.de]
- 3. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone | 55094-52-5 [sigmaaldrich.com]
- 5. 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone | 55094-52-5 | MT05275 [biosynth.com]
- 6. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 7. repository.ias.ac.in [repository.ias.ac.in]
- 8. 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone [jubilantingrevia.com]
- 10. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 55094-52-5 ,2,3,5-tri-o-benzyl-d-ribonolactone;2,3,5-tri-o-benzyl-d-ribono-1,4-lactone,CAS:55094-52-5 [chemsynlab.com]
- 13. researchgate.net [researchgate.net]

